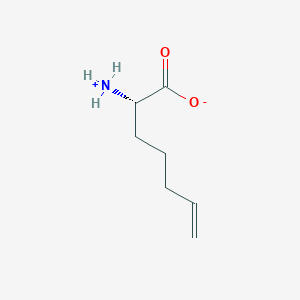

(2S)-2-azaniumylhept-6-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-azaniumylhept-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOVDVSHGOKTNT-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC[C@@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s 2 Azaniumylhept 6 Enoate and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount in the preparation of chiral molecules like (2S)-2-azaniumylhept-6-enoate to ensure the desired biological activity and avoid potential off-target effects. Various strategies have been developed to achieve high levels of stereocontrol.

Chiral Auxiliary-Mediated Approaches (e.g., Ni(II) Complexes of Schiff Bases)

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. In the context of α-amino acid synthesis, Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand have emerged as a leading methodology. nih.govehu.es This approach offers a practical and efficient means to produce a wide variety of α-amino acids under mild conditions. nih.gov

The general strategy involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base. The chiral auxiliary, often a derivative of proline such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, directs the stereochemical outcome of the alkylation reaction. nih.govtcichemicals.com The alkylation of these complexes proceeds with high diastereoselectivity, which is thermodynamically controlled. nih.gov For instance, the alkylation of the Ni(II) complex of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone with an appropriate alkyl halide, such as 5-bromopent-1-ene, would be a key step in the synthesis of (2S)-2-azaniumylhept-6-enoate. Following the alkylation, the desired amino acid is obtained by acidic hydrolysis to remove the chiral auxiliary and the nickel ion. tcichemicals.com

The practicality of this method is enhanced by the recyclability of the chiral auxiliary and the straightforward preparation of the starting Ni(II) complexes, making it suitable for large-scale synthesis. nih.govnih.gov

| Chiral Auxiliary Approach | Key Features | Typical Reagents | Stereocontrol |

|---|---|---|---|

| Ni(II) Complexes of Schiff Bases | Practical, scalable, mild conditions, recyclable auxiliary. nih.gov | Glycine, Chiral ligand (e.g., (S)-BPB), Ni(NO₃)₂, Base, Alkyl halide. nih.govtcichemicals.com | High thermodynamically controlled diastereoselectivity. nih.gov |

Biocatalytic Pathways and Enzymatic Resolution

Biocatalysis offers a powerful and environmentally benign approach to the synthesis of chiral compounds. Enzymes operate with high enantioselectivity and under mild reaction conditions. For the synthesis of non-standard amino acids, enzymes such as transaminases, dehydrogenases, and aldolases are particularly valuable. nih.govtandfonline.com

One biocatalytic strategy for producing (2S)-2-azaniumylhept-6-enoate could involve the enzymatic resolution of a racemic mixture of the corresponding amino acid or a precursor. This process utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

Alternatively, a de novo biocatalytic pathway could be engineered. For instance, an engineered amino acid dehydrogenase could catalyze the reductive amination of the corresponding α-keto acid, 2-oxohept-6-enoic acid, to directly yield (2S)-2-azaniumylhept-6-enoate with high enantiomeric excess. tandfonline.com The development of such enzymatic routes is an active area of research, aiming to provide sustainable and efficient access to a wide range of non-proteinogenic amino acids. acs.orgfrontiersin.org The enzyme UstD, for example, has been shown to perform a highly selective decarboxylative aldol (B89426) addition to create non-standard γ-hydroxy amino acids, highlighting the potential for enzymatic C-C bond formation in the synthesis of complex amino acids. nih.gov

| Biocatalytic Method | Enzyme Class | Principle | Potential Application for (2S)-2-azaniumylhept-6-enoate |

|---|---|---|---|

| Enzymatic Resolution | Hydrolases, Acylases | Selective reaction with one enantiomer of a racemic mixture. | Separation of a racemic mixture of 2-aminohept-6-enoate. |

| Asymmetric Synthesis | Amino Acid Dehydrogenases | Reductive amination of an α-keto acid precursor. tandfonline.com | Direct synthesis from 2-oxohept-6-enoic acid. |

Asymmetric Catalysis (e.g., Copper-Catalyzed Hydroamination)

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach. Copper-catalyzed asymmetric hydroamination of alkenes has emerged as a powerful tool for the synthesis of chiral amines. chinesechemsoc.orgnih.gov

While direct hydroamination of a suitable precursor to form the α-amino acid is challenging, a related strategy could be employed. For instance, the copper-catalyzed asymmetric hydroamination of a diene could introduce the chiral amine functionality at a different position, which could then be elaborated to the final amino acid. A more direct, albeit challenging, approach would be the development of a catalytic system capable of the enantioselective hydroamination of a suitable unsaturated ester or acid. Recent advances have demonstrated the copper-catalyzed asymmetric hydroamination of α,β-unsaturated esters to produce β-amino acids with high regio- and enantioselectivity, indicating the potential of this methodology to be extended to other classes of amino acids. chinesechemsoc.orgchemrxiv.org The development of a similar strategy for the synthesis of α-amino acids remains an active area of research. acs.orgacs.org

| Asymmetric Catalysis Method | Catalyst System | Key Transformation | Relevance to (2S)-2-azaniumylhept-6-enoate |

|---|---|---|---|

| Copper-Catalyzed Hydroamination | Cu(OAc)₂ / Chiral Ligand (e.g., DTBM-SEGPHOS) | Enantioselective addition of an N-H bond across a C=C double bond. chinesechemsoc.org | Potential for asymmetric synthesis of precursors or direct synthesis with further catalyst development. |

Multi-Step Organic Synthesis Routes

Multi-step synthesis provides a versatile platform for the construction of complex molecules like (2S)-2-azaniumylhept-6-enoate and its derivatives, allowing for precise control over stereochemistry and the introduction of various functional groups.

Palladium-Catalyzed Hydrogenation for Stereocontrol

Palladium-catalyzed hydrogenation is a widely used method for the reduction of various functional groups. In the context of amino acid synthesis, asymmetric hydrogenation of dehydroamino acid precursors is a powerful strategy for establishing the stereocenter at the α-carbon. rsc.org

For the synthesis of (2S)-2-azaniumylhept-6-enoate, a precursor containing a double bond at the α,β-position could be subjected to palladium-catalyzed asymmetric hydrogenation. The use of a chiral phosphine (B1218219) ligand, such as those from the BINAP or DuPhos families, in conjunction with a palladium catalyst can lead to high enantioselectivities. This approach would involve the synthesis of a suitable dehydroamino acid precursor, which can then be stereoselectively reduced to the desired (S)-enantiomer.

Alkylation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura for Side Chain Modifications)

Alkylation and cross-coupling reactions are indispensable tools for the construction of the carbon skeleton and for the derivatization of amino acids. The alkylation of glycine equivalents, as discussed in the chiral auxiliary section, is a prime example of building the amino acid side chain. nih.gov

For the synthesis of derivatives of (2S)-2-azaniumylhept-6-enoate, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly valuable. mdpi.comnih.gov This reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For instance, a derivative of (2S)-2-azaniumylhept-6-enoate containing a halogenated side chain could be coupled with various boronic acids to introduce a wide range of substituents. This strategy is highly effective for creating libraries of amino acid derivatives for structure-activity relationship studies. mdpi.combeilstein-journals.org

Furthermore, palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful method for the direct modification of amino acid side chains, offering new retrosynthetic pathways for the synthesis of complex amino acids. acs.orgnih.govnih.gov

| Multi-Step Synthesis Technique | Catalyst/Reagents | Application | Example for (2S)-2-azaniumylhept-6-enoate Derivatives |

|---|---|---|---|

| Palladium-Catalyzed Hydrogenation | Pd catalyst, Chiral phosphine ligand, H₂ | Stereoselective reduction of dehydroamino acid precursors. rsc.org | Asymmetric hydrogenation of a 2-aminohept-2,6-dienoate precursor. |

| Suzuki-Miyaura Cross-Coupling | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., SPhos), Base | Formation of C-C bonds for side chain modification. mdpi.comnih.gov | Coupling of a halogenated derivative with an arylboronic acid. |

Wittig Olefination and Related Alkene-Forming Reactions

The synthesis of α,β-unsaturated amino acids, including the hept-6-enoate backbone of (2S)-2-azaniumylhept-6-enoate, is effectively achieved through the Wittig reaction. nih.gov This powerful olefination method allows for the formation of a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com For the synthesis of (2S)-2-azaniumylhept-6-enoate, a common strategy involves the reaction of a protected amino acid-derived aldehyde with an appropriate phosphorane.

A key approach involves the stereoselective synthesis of a new amino acid phosphonium (B103445) salt, which can be derived from readily available chiral precursors like L-aspartic acid. nih.gov This phosphonium salt acts as a versatile building block. nih.gov It can then be reacted with an aldehyde under solid-liquid phase-transfer conditions to yield the desired unsaturated amino acid without racemization at the α-carbon. nih.gov The reaction of an aldehyde with the ylide generated from the phosphonium salt leads to an oxaphosphetane intermediate, which then collapses to form the desired alkene and a stable phosphine oxide, the driving force of the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction (i.e., the formation of E- or Z-alkenes) is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides, typically those with alkyl substituents, generally lead to (Z)-alkenes, while stabilized ylides, which contain electron-withdrawing groups, predominantly form (E)-alkenes. organic-chemistry.org For the synthesis of a terminal alkene like that in (2S)-2-azaniumylhept-6-enoate, the reaction would typically involve a C1 aldehyde (formaldehyde) or its equivalent and a C6-phosphonium ylide derived from a protected amino acid precursor.

Below is a table summarizing typical components and conditions for Wittig reactions in the synthesis of unsaturated amino acids.

| Component A (Carbonyl) | Component B (Wittig Reagent) | Base/Conditions | Typical Outcome |

| Protected Glutamic Semialdehyde | Allyl(triphenyl)phosphonium bromide | n-Butyllithium (n-BuLi) in THF | Formation of the terminal alkene |

| 4-Pentenal | Phosphonium salt derived from a protected glycine | Potassium phosphate (B84403) (K₃PO₄), Phase-Transfer Catalyst | Unsaturated amino acid backbone |

| Protected Aspartic Semialdehyde | Propyl(triphenyl)phosphonium bromide | Sodium Hydride (NaH) in DMSO | Formation of the internal alkene |

Protecting Group Chemistry and Integration with Solid-Phase Synthesis

The successful chemical synthesis of peptides containing non-proteinogenic amino acids like (2S)-2-azaniumylhept-6-enoate relies heavily on the strategic use of protecting groups. altabioscience.com These groups temporarily block reactive functional moieties to prevent unwanted side reactions during the stepwise assembly of the peptide chain. peptide.com In the context of Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection strategy is crucial, allowing for the selective removal of one type of protecting group while others remain intact. peptide.com

Fmoc-Protection Strategies in Amino Acid Functionalization

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern SPPS and is the protecting group of choice for the α-amino function of (2S)-2-azaniumylhept-6-enoate. altabioscience.comresearchgate.net The Fmoc group is introduced by reacting the amino acid with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), under basic conditions. ub.edu

The primary advantage of the Fmoc strategy is its base lability. americanpeptidesociety.org The Fmoc group is stable to the acidic conditions often used for cleaving side-chain protecting groups and the final peptide from the resin. However, it is readily and rapidly removed by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgspringernature.com This mild deprotection condition preserves the integrity of acid-sensitive side chains and linkers, making it highly compatible with the synthesis of complex peptides containing diverse functional groups, such as the terminal alkene of (2S)-2-azaniumylhept-6-enoate. americanpeptidesociety.org The resulting Fmoc-protected amino acid, (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid, is a stable building block ready for incorporation into peptide chains. achemblock.com

| Fmoc Reagent | Reaction Conditions | Advantages | Disadvantages |

| Fmoc-N-hydroxysuccinimide (Fmoc-OSu) | Aqueous sodium bicarbonate or organic base (e.g., DIPEA) in an organic solvent | Stable, easy to handle, good reactivity | Can lead to the formation of Fmoc-β-Ala side products ub.edu |

| Fmoc-Chloride (Fmoc-Cl) | Schotten-Baumann conditions (aqueous base/organic solvent) | Highly reactive, cost-effective | Less stable than Fmoc-OSu, can form dipeptides ub.edu |

| Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) | Organic base in an organic solvent | Avoids side products associated with Fmoc-Cl and Fmoc-OSu ub.edu | Less commonly used, reagent may be less available |

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of Fmoc-(2S)-2-aminohept-6-enoate into a growing peptide chain follows the standard iterative cycle of Fmoc-based SPPS. researchgate.net The process begins with the C-terminal amino acid anchored to an insoluble polymeric support, or resin (e.g., Wang or Rink Amide resin). uci.edu

The SPPS cycle consists of two main steps: deprotection and coupling. uci.edu

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed with a 20% piperidine/DMF solution, liberating a free N-terminal amine. uci.edu

Coupling: The incoming amino acid, Fmoc-(2S)-2-aminohept-6-enoate, is pre-activated and coupled to the newly freed amine. Activation is achieved using coupling reagents that convert the carboxylic acid into a more reactive species. peptide.com Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used with an additive like Oxyma Pure, or uronium/aminium salts such as HBTU, HATU, or PyBOP. peptide.comsigmaaldrich.com

After each step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide. peptide.com This cycle is repeated until the desired peptide sequence is assembled. The incorporation of non-proteinogenic amino acids can sometimes present challenges, such as slower coupling kinetics or aggregation, which may require optimized conditions like double coupling or the use of specialized solvents. sigmaaldrich.comresearchgate.net

| SPPS Step | Reagents/Solvents | Purpose |

| Resin Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepares the polymer support for synthesis by solvating the polymer chains. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group to expose the free amine for the next coupling step. uci.edu |

| Washing | DMF, DCM | Removes residual piperidine and byproducts. |

| Amino Acid Activation & Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HBTU, DIC), Base (e.g., DIPEA), Solvent (DMF) | Activates the carboxyl group of the incoming amino acid and facilitates peptide bond formation. peptide.com |

| Washing | DMF, DCM | Removes excess activated amino acid and coupling byproducts. |

| Final Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, TIS) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

Purification and Isolation Techniques for Enantiomerically Pure Compounds

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the target molecule, truncated sequences, deletion sequences, and byproducts from the removal of protecting groups. Therefore, robust purification techniques are essential to isolate the enantiomerically pure (2S)-2-azaniumylhept-6-enoate or peptides containing this residue in high purity.

Chromatographic Separation Methods (e.g., Flash Chromatography, Ion-Exchange Chromatography)

Chromatography is the primary method for the purification of synthetic peptides and amino acids. The choice of technique depends on the physicochemical properties of the target molecule, such as polarity, size, and charge.

Flash Chromatography , particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the most widely used method for peptide purification. peptide.com

Principle: Separation is based on the differential partitioning of the sample components between a nonpolar stationary phase (typically silica (B1680970) chemically modified with C8 or C18 alkyl chains) and a polar mobile phase.

Procedure: The crude peptide is dissolved in a polar solvent (e.g., water with 0.1% TFA) and loaded onto the column. The components are then eluted with a gradient of increasing organic solvent concentration (e.g., acetonitrile (B52724) with 0.1% TFA). More hydrophobic (less polar) compounds are retained longer on the column and elute later. The fractions containing the pure product are collected, combined, and lyophilized.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge.

Principle: This technique utilizes a charged stationary phase (a resin) that binds molecules with the opposite charge. Cation-exchange chromatography uses a negatively charged resin to bind positively charged molecules (cations), while anion-exchange uses a positively charged resin to bind negatively charged molecules (anions).

Procedure: The crude sample is loaded onto the column at a specific pH where the target molecule has a net charge and binds to the resin. Elution is achieved by changing the pH or by increasing the concentration of a counter-ion (salt gradient), which competes with the bound molecule for the charged sites on the resin. This method is highly effective for separating peptides with different charge states or for purifying amino acids, which are zwitterionic.

| Chromatography Method | Separation Principle | Stationary Phase Example | Mobile Phase Example | Application for Target Compound |

| Reverse-Phase HPLC | Polarity / Hydrophobicity | C18-silica | Water/Acetonitrile gradient with 0.1% TFA | Primary purification method for crude peptides containing the residue. |

| Ion-Exchange (Cation) | Net positive charge | Sulfopropyl (SP) resin | Buffer with an increasing salt gradient (e.g., NaCl) at a pH below the pI | Purification of the free amino acid or peptides with a net positive charge. |

| Ion-Exchange (Anion) | Net negative charge | Quaternary Ammonium (B1175870) (Q) resin | Buffer with an increasing salt gradient (e.g., NaCl) at a pH above the pI | Purification of peptides with a net negative charge. |

Chemical Reactivity and Functionalization Strategies

Reactivity of the Terminal Alkene Group

The terminal double bond in the heptenoate side chain serves as a versatile handle for carbon-carbon bond formation and the introduction of new functional groups. Its reactivity is characteristic of a monosubstituted olefin, susceptible to a variety of addition and metathesis reactions.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. For a molecule like (2S)-2-azaniumylhept-6-enoate, this can be applied in several ways. While the molecule itself cannot undergo intramolecular ring-closing metathesis (RCM), it can be readily derivatized to contain a second alkene, enabling cyclization. For example, acylation of the amino group with an acrylic acid derivative would generate a diene suitable for RCM, leading to the formation of unsaturated macrocyclic lactams. rsc.orgwikipedia.org

The success of these reactions relies on the use of well-defined transition metal catalysts, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock. organic-chemistry.orglibretexts.org Grubbs' catalysts, in particular, are renowned for their high tolerance to a wide range of functional groups, including amides, carboxylic acids, and alcohols, making them ideal for use with amino acid substrates. wikipedia.orgharvard.eduox.ac.uk The reaction is typically driven forward by the formation of volatile ethylene gas, which can be removed from the reaction mixture. organic-chemistry.orgorganic-chemistry.org This methodology has been used to create conformationally constrained cyclic amino acids and peptides. rsc.orgnih.gov

Table 1: Common Catalysts for Olefin Metathesis

| Catalyst | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | High functional group tolerance; air-stable. organic-chemistry.org |

| Grubbs' Catalyst | Second | Higher activity; increased tolerance for substituted olefins. rsc.orgorganic-chemistry.org |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxybenzylidene ligand for enhanced stability and recovery. umicore.com |

| Schrock's Catalyst | N/A | Highly active, particularly for sterically demanding substrates; sensitive to air and moisture. organic-chemistry.orgharvard.edu |

Hydroamination, the addition of an N-H bond across a double bond, is an atom-economical method for synthesizing amines from alkenes. nih.gov The terminal alkene of (2S)-2-azaniumylhept-6-enoate is a suitable substrate for this transformation. The reaction can be catalyzed by a range of metals, including early transition metals, lanthanides, and late transition metals. libretexts.orgnih.gov

Depending on the catalyst and reaction conditions, the addition can proceed with either Markovnikov or anti-Markovnikov regioselectivity. nih.govacs.org Anti-Markovnikov addition, which would yield a linear amine, remains a significant challenge in intermolecular reactions but is a field of active research. acs.org Intramolecular hydroamination of amino alkenes is a well-established method for synthesizing nitrogen-containing heterocycles like pyrrolidines and piperidines, and copper-based catalyst systems have shown high efficacy for this transformation on substrates with unprotected amino groups. acs.org

The terminal alkene can undergo facile electrophilic addition with halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl).

Halogenation: The reaction with a halogen like bromine proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion. This mechanism results in an anti-addition, yielding a vicinal dihalide (6,7-dihalo derivative).

Hydrohalogenation: The addition of a hydrogen halide (HX) to the terminal alkene follows Markovnikov's rule. quora.commasterorganicchemistry.com The proton adds to the terminal carbon (C7), which has more hydrogen atoms, to form the more stable secondary carbocation at C6. pressbooks.pubperiodicchemistry.com Subsequent attack by the halide ion (X⁻) on this carbocation yields the 6-halo derivative as the major product. leah4sci.com

Furthermore, allylic halogenation at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions. rsc.organu.edu.au This reaction provides an alternative route to functionalized amino acid side chains. There is also growing interest in enzymatic halogenation, where specific halogenase enzymes can achieve highly regioselective halogenation on amino acid substrates, sometimes as a transient step to activate the molecule for further transformations. researchgate.netprinceton.edunih.gov

Table 2: Summary of Addition Reactions at the Terminal Alkene

| Reaction | Reagent(s) | Product Type | Regioselectivity/Stereoselectivity |

|---|---|---|---|

| Hydrohalogenation | HBr, HCl, HI | 6-Haloalkane | Markovnikov addition masterorganicchemistry.com |

| Halogenation | Br₂, Cl₂ | 6,7-Dihaloalkane | Anti-addition |

| Allylic Bromination | NBS, light/heat | 5-Bromoalkene | Radical substitution rsc.org |

| Hydroamination | Metal Catalyst, Amine | Alkylamine | Catalyst-dependent (Markovnikov or anti-Markovnikov) acs.org |

Reactivity of the Amino and Carboxyl Moieties

The α-amino acid portion of the molecule exhibits the classic reactivity of this compound class, primarily involving amide bond formation and esterification. These reactions are fundamental to peptide synthesis and the chemical conjugation of the molecule to other structures.

As an amino acid, (2S)-2-azaniumylhept-6-enoate can be incorporated into peptide chains through the formation of amide (peptide) bonds. wikipedia.org This process requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. bachem.com A wide variety of coupling reagents have been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization at the α-carbon. bachem.comacs.org

Commonly, the amino group of the incoming amino acid is temporarily protected (e.g., with Fmoc or Boc groups) during the synthesis. wikipedia.org The carboxylic acid is activated in situ using a coupling reagent, which converts it into a highly reactive species like an active ester or an acylphosphonium salt. sigmaaldrich.com This activated intermediate then readily reacts with the free N-terminus of the growing peptide chain. pnas.org

Table 3: Common Peptide Coupling Reagents

| Reagent Class | Examples | Activating Additive (often included) | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure | Widely used, cost-effective; DCC byproduct is insoluble. bachem.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | HOBt, HOAt | Highly efficient and fast; potential for guanidinylation side reaction. sigmaaldrich.compeptide.com |

| Phosphonium (B103445) Salts | PyBOP, PyAOP, PyClock | HOAt, 6-Cl-HOBt | High coupling efficiency; no guanidinylation; avoids toxic HMPA byproduct of BOP. sigmaaldrich.comiris-biotech.de |

| Immonium-type | HDMA | N/A | Good solubility and high coupling efficiency. iris-biotech.de |

| Oxyma-based | COMU, PyOxim | OxymaPure | High reactivity; considered "green" reagents due to water-soluble byproducts. acs.orgsigmaaldrich.com |

The carboxylic acid moiety can be converted into an ester through reaction with an alcohol under acidic conditions or by using coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). peptide.com Esterification is often used as a protecting group strategy for the C-terminus during peptide synthesis or to modify the molecule's physicochemical properties.

Beyond simple esterification, the activation of the carboxylic acid is a key step for chemical conjugation. By converting the carboxylate into a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester, the molecule can be readily coupled to primary amines on proteins, surfaces, or other biomolecules to form stable amide linkages. This strategy is a cornerstone of bioconjugation chemistry.

Applications in Organic Synthesis and Supramolecular Chemistry

Building Blocks for Complex Molecular Architectures

The unique structural features of (2S)-2-azaniumylhept-6-enoate derivatives make them highly valuable in the synthesis of sophisticated molecular structures with tailored properties.

Design and Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The inherent flexibility of peptides often limits their therapeutic efficacy due to reduced receptor affinity and susceptibility to proteolytic degradation. Introducing conformational constraints is a powerful strategy to overcome these limitations. Derivatives of (2S)-2-azaniumylhept-6-enoate, particularly (S)-2-(((9H–fluoren-9-yl)methoxy)carbonylamino)-2-methyl-hept-6-enoic acid, are instrumental in this regard. This α,α-disubstituted amino acid, often referred to as "S5", is a key component in the synthesis of "stapled peptides". nih.govmdpi.com The presence of the terminal olefin allows for the creation of covalent linkages between different parts of a peptide chain, thereby rigidifying its structure.

The incorporation of such unnatural amino acids can significantly improve the pharmacological properties of peptides. By reducing the entropic penalty upon binding to a target, conformational constraint can lead to enhanced binding affinity and selectivity. nih.gov Furthermore, the modified backbone resulting from the inclusion of these amino acids can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. lifetein.com

Construction of Macrocyclic Structures (e.g., Peptide Stapling)

Peptide stapling is a prominent technique for creating macrocyclic structures that lock a peptide into a specific secondary conformation, most commonly an α-helix. lifetein.com This is achieved through the covalent linkage of the side chains of two amino acid residues. The derivative of (2S)-2-azaniumylhept-6-enoate, known as S5 or (S)-N-Fmoc-2-(4'-pentenyl)alanine, is a widely used building block for this purpose. lifetein.comnih.gov

The terminal alkene of the S5 side chain serves as a reactive handle for ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction. In a typical strategy, two S5 residues are incorporated into a peptide sequence at positions i and i+4 or i and i+7. The subsequent RCM reaction between the two terminal alkenes creates an all-hydrocarbon staple, effectively crosslinking the peptide chain and stabilizing the α-helical conformation. nih.gov

The following table summarizes common stapling strategies involving S5:

| Staple Type | Amino Acid Positions | Common Partner Amino Acid | Resulting Macrocycle |

| i, i+4 | i, i+4 | S5 | Spans one helical turn |

| i, i+7 | i, i+7 | R8 ((R)-2-(((9H–fluoren-9-yl)methoxy)carbonylamino)-2-methyl-dec-9-enoic acid) | Spans two helical turns |

This method allows for precise control over the peptide's three-dimensional structure, which is crucial for its biological activity.

Precursors for the Synthesis of Bioactive Natural Product Analogs

While direct evidence for the use of (2S)-2-azaniumylhept-6-enoate as a direct precursor in the total synthesis of natural products is not extensively documented in readily available literature, its structural motifs are present in various bioactive natural products. The chiral amino acid backbone coupled with a reactive terminal alkene makes it a plausible synthetic intermediate for the construction of complex natural product analogs. For instance, the stereocenter and the olefinic handle could be elaborated to form cyclic systems or introduce further functionality, mimicking the intricate architectures of natural compounds. The development of chiral aldehyde-nickel dual catalytic systems has enabled the asymmetric α-propargylation of amino acid esters, leading to the total synthesis of the four stereoisomers of the natural product NP25302, showcasing the potential of chiral amino acid derivatives in natural product synthesis. nih.gov

Chiral Ligands in Coordination Chemistry and Catalysis

The chirality and functional groups of (2S)-2-azaniumylhept-6-enoate and its derivatives make them attractive candidates for the development of chiral ligands for asymmetric catalysis.

Development of Chiral Ligands for Transition Metal Catalysis (e.g., Nickel(II) Complexes)

The synthesis of the aforementioned stapling amino acid, S5, and its counterpart, R8, often involves the use of a chiral nickel(II) complex. Specifically, a chiral Schiff base ligand derived from (S)- or (R)-2-hydroxy-2'-methoxy-1,1'-binaphthyl-3-carbaldehyde and an amino acid, such as glycine (B1666218) or alanine, forms a square planar nickel(II) complex. This complex acts as a chiral template to control the stereoselective alkylation that establishes the α-methyl group and the terminal alkene-containing side chain of the unnatural amino acid. nih.gov

This synthetic strategy highlights the crucial role of chiral nickel(II) complexes in preparing the very building blocks used in peptide stapling. While in this case the derivative of (2S)-2-azaniumylhept-6-enoate is the product of a reaction involving a chiral nickel complex, the inherent chirality of the amino acid itself suggests its potential for direct use as a chiral ligand. The amino and carboxylate groups can coordinate to a metal center, while the chiral α-carbon can induce asymmetry in the catalytic process. Photochemical asymmetric nickel-catalyzed cross-coupling reactions, for instance, rely on the turnover of a chiral catalytic nickel complex to afford enantioenriched products. researchgate.netresearchgate.net

Investigation of Stereochemical Influences on Metal-Ligand Interactions

The stereochemistry of a ligand is paramount in determining the outcome of an asymmetric catalytic reaction. The (S)-configuration of (2S)-2-azaniumylhept-6-enoate dictates a specific spatial arrangement of its functional groups when it coordinates to a metal center. This, in turn, influences the geometry of the resulting metal complex and the stereochemical course of the catalyzed reaction.

The investigation of transition metal complexes with chiral Schiff-base ligands using techniques such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) has provided deep insights into their stereochemical properties. mdpi.com For example, the helicity of nickel(II) and copper(II) complexes can be determined, which is a direct consequence of the chirality of the ligand. mdpi.com By extension, if derivatives of (2S)-2-azaniumylhept-6-enoate were used as ligands, their defined stereochemistry would impose a specific chiral environment around the metal ion, influencing the binding of substrates and the transition states of catalytic reactions. This control over the three-dimensional space around the catalytic center is the fundamental principle behind enantioselective catalysis.

Lack of Sufficient Data for "(2S)-2-azaniumylhept-6-enoate" Prevents In-Depth Article Generation

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed research and application data for the chemical compound "(2S)-2-azaniumylhept-6-enoate." While this compound is listed in several chemical supplier catalogs, there is a notable absence of published studies detailing its role in organic synthesis, supramolecular chemistry, or the development of advanced organic materials.

Searches for information regarding the integration of "(2S)-2-azaniumylhept-6-enoate" into polymer synthesis and design, or its use in the creation of self-assembling systems and nanostructures, did not yield any specific research findings. This scarcity of information makes it impossible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions.

The requested data tables and detailed research findings on its applications in the specified fields could not be compiled due to the lack of primary and secondary research sources. Without this foundational information, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, while the structural name "(2S)-2-azaniumylhept-6-enoate" identifies a specific chemical entity, the scientific community has not, to date, published significant research on its applications as outlined in the user's request. Further research on this compound is needed before a comprehensive article on its applications can be written.

Research in Biomolecular Engineering and Chemical Biology

Non-Canonical Amino Acid Incorporation into Proteins

The site-specific incorporation of ncAAs like (2S)-2-azaniumylhept-6-enoate into proteins is a cornerstone of modern protein engineering. This is achieved by repurposing the cell's natural protein synthesis machinery.

Genetic code expansion facilitates the co-translational insertion of ncAAs into a growing polypeptide chain at a specific, predetermined site. nih.gov This process requires an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA), which function as an "orthogonal pair." This pair must not interact with the host cell's endogenous aaRSs, tRNAs, or canonical amino acids. researchgate.net

The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from certain archaea and bacteria are an outstanding example of a naturally orthogonal system that can be adapted for genetic code expansion in other organisms like E. coli. mdpi.comnih.govscilit.com A key advantage of the PylRS is its remarkable substrate promiscuity. nih.govnih.gov The active site of PylRS is highly adaptable and can be readily engineered through directed evolution to recognize and charge its tRNAPyl with over 100 different ncAAs. nih.govkiesslinglab.com

The process involves:

Codon Reassignment : The amber stop codon (UAG), which normally signals the termination of protein synthesis, is repurposed to encode the ncAA.

Orthogonal Pair Function : An engineered PylRS variant specifically recognizes the desired ncAA, such as (2S)-2-azaniumylhept-6-enoate, and attaches it to the tRNAPyl.

Ribosomal Incorporation : During translation, when the ribosome encounters the UAG codon in the messenger RNA (mRNA), the ncAA-charged tRNAPyl binds to this codon and incorporates the ncAA into the protein. mdpi.com

While the direct incorporation of (2S)-2-azaniumylhept-6-enoate has not been specifically documented in published research, its structure as an aliphatic amino acid with a terminal alkene makes it a strong candidate for incorporation using an appropriately evolved PylRS variant. The versatility of the PylRS system has been demonstrated with a wide array of lysine (B10760008) derivatives and other structurally diverse ncAAs.

Table 1: Examples of Non-Canonical Amino Acids Incorporated Using Engineered PylRS Variants

| Non-Canonical Amino Acid (ncAA) | Side Chain Feature | Application Highlight |

|---|---|---|

| Nε-acetyl-L-lysine (AcK) | Acetylated amine | Studying post-translational modifications |

| 3-iodo-L-phenylalanine | Halogenated aromatic | X-ray crystallography, crosslinking |

| Bicyclononyl-L-lysine (BcnK) | Strained alkyne | Copper-free click chemistry |

| Nε-propargyloxycarbonyl-L-lysine (PocK) | Terminal alkyne | Cu(I)-catalyzed click chemistry |

Beyond incorporation into large proteins, ncAAs can also be integrated into smaller peptides through both ribosomal and nonribosomal pathways.

Ribosomal Peptide Synthesis : Using the genetic code expansion techniques described above, (2S)-2-azaniumylhept-6-enoate can be incorporated into ribosomally synthesized peptides. This allows for the creation of peptide libraries containing this ncAA, which can be screened for novel therapeutic or catalytic properties. The efficiency of ribosomal synthesis depends on how well the cellular translation machinery accommodates the structure of the ncAA. nih.gov

Nonribosomal Peptide Synthesis (NRPS) : Nonribosomal peptide synthetases are large, modular enzyme complexes found in bacteria and fungi that synthesize a wide variety of peptide natural products. nih.gov Each module in an NRPS is typically responsible for incorporating a single amino acid into the growing peptide chain. beilstein-journals.org The adenylation (A) domain within each module is responsible for recognizing and activating a specific amino acid substrate. mdpi.com A key feature of NRPS is their ability to incorporate a vast array of non-proteinogenic amino acids. researchgate.netepa.gov The substrate specificity of an A-domain can be altered through protein engineering. Therefore, it is conceivable that an NRPS A-domain could be engineered to specifically recognize and incorporate (2S)-2-azaniumylhept-6-enoate into a peptide backbone, creating novel bioactive compounds.

The site-specific incorporation of (2S)-2-azaniumylhept-6-enoate endows a protein with a unique chemical handle—the terminal alkene. This functional group is not present in any of the 20 canonical amino acids and can be addressed with high specificity using bioorthogonal chemical reactions. These are reactions that can proceed within a complex biological environment without interfering with native biochemical processes.

Strategies for modifying proteins containing this ncAA include:

Olefin Metathesis : A powerful carbon-carbon bond-forming reaction that can be used for protein cyclization or cross-linking.

Thiol-ene Reaction : A photoinitiated reaction that allows for the efficient conjugation of thiol-containing molecules, such as fluorescent dyes or polyethylene (B3416737) glycol (PEG), to the protein.

Tetrazine Ligation : A rapid and specific reaction between the alkene and a tetrazine-functionalized probe, enabling precise labeling of the target protein.

By using these strategies, researchers can attach a wide range of molecules—including drugs, imaging agents, and synthetic polymers—to a specific site on a protein, thereby expanding or modifying its original function.

Probing Biomolecular Structure and Function

The ability to place a unique chemical group at any desired position in a protein allows for detailed investigations into its structure and the mechanisms by which it functions.

While (2S)-2-azaniumylhept-6-enoate is not intrinsically fluorescent, its true utility lies in its ability to serve as a specific attachment point for fluorescent probes. mdpi.com Traditional protein labeling methods often target the side chains of naturally occurring amino acids like cysteine or lysine. However, since most proteins contain multiple instances of these residues, such methods can lead to non-specific labeling and a heterogeneous product.

By incorporating (2S)-2-azaniumylhept-6-enoate at a single, defined position, a fluorescent dye equipped with a complementary reactive group (e.g., a tetrazine or thiol) can be attached with high precision. This site-specific labeling allows for:

Precise Distance Measurements : Attaching two different fluorophores at two specific sites allows for distance measurements within or between proteins using Förster Resonance Energy Transfer (FRET).

Tracking Protein Localization : Visualizing the location and movement of a specific protein within a living cell without the ambiguity of non-specific labeling.

Monitoring Conformational Changes : Observing changes in the local environment of the attached probe that reflect conformational shifts in the protein's structure.

Incorporating ncAAs into the active site of an enzyme is a powerful technique for probing enzyme mechanisms and engineering novel catalytic functions. nih.gov The substrate specificity of an enzyme is determined by the precise geometric and chemical complementarity between its active site and its substrate. mdpi.com

Placing (2S)-2-azaniumylhept-6-enoate within an enzyme's active site could be used to:

Probe Steric Constraints : The flexible, six-carbon aliphatic chain can be used to explore the size and shape of the active site pocket.

Introduce Covalent Modifications : The terminal alkene can act as a reactive handle to covalently link the enzyme to a substrate analog or an inhibitor, trapping the complex for structural or mechanistic studies.

Engineer New Activity : The alkene could be used as a scaffold to build a new catalytic center within the enzyme, potentially creating novel enzymatic activity through "substrate-assisted catalysis," where the substrate provides a functional group that the enzyme lacks. nih.gov

Role as a Model System for Unsaturated Fatty Acid Analogs in Biochemical Studies5.3.1. Computational Investigations of Molecular Recognition (e.g., Protein-Ligand Interactions)5.3.2. Mechanistic Studies related to Membrane Interactions and Cellular Processes (analogous to unsaturated fatty acids)

Further research or the publication of studies on "(2S)-2-azaniumylhept-6-enoate" would be required before a detailed article on its biochemical and biophysical properties can be written.

Computational and Spectroscopic Characterization

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties of (2S)-2-azaniumylhept-6-enoate at the molecular level. These techniques provide insights that complement experimental data and help in interpreting complex biological interactions.

Quantum Mechanical Studies (e.g., Density Functional Theory for Electronic Structure)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure, reactivity, and spectroscopic properties of molecules. For (2S)-2-azaniumylhept-6-enoate, DFT calculations can elucidate key molecular descriptors.

DFT studies are used to analyze the antioxidant properties of molecules by calculating parameters related to mechanisms like hydrogen atom transfer (HAT) and stepwise electron transfer-proton transfer (SET-PT). unec-jeas.com Such calculations would involve determining bond dissociation energies (BDE), ionization potentials (IP), and proton affinities (PA). For (2S)-2-azaniumylhept-6-enoate, the energetics of hydrogen abstraction from the alpha-carbon or the amino group could be calculated to assess its potential reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental electronic properties calculated using DFT. These frontier orbitals are crucial in determining the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Table 1: Theoretical Quantum Mechanical Parameters for Analysis

| Parameter | Description | Relevance to (2S)-2-Azaniumylhept-6-enoate |

|---|---|---|

| BDE (Bond Dissociation Energy) | Energy required to break a specific bond homolytically. | Predicts the ease of hydrogen atom donation, relevant for antioxidant activity or radical-mediated reaction mechanisms. |

| IP (Ionization Potential) | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's capacity to donate an electron in SET-PT mechanisms. |

| PA (Proton Affinity) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Relates to the ability of the molecule to accept a proton, influencing its acid-base properties. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determines the molecule's electronic reactivity, charge transfer properties, and potential for chemical reactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as water. Ab-initio MD simulations, which use quantum mechanical calculations (like DFT) to determine forces, can be applied to study the reactivity of amino acids in solution. nih.gov

For (2S)-2-azaniumylhept-6-enoate, an MD simulation in an aqueous environment would reveal the preferred conformations of the heptenoate chain and the orientation of the azanium and carboxylate groups. The simulation would track the interactions between the molecule and surrounding water molecules, highlighting the formation and dynamics of hydrogen bonds. This is particularly important for understanding how the molecule behaves in a biological milieu before binding to a target. nih.gov

Molecular Docking Studies for Ligand-Biomolecule Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the basis of ligand-protein interactions and to screen for potential drug candidates.

(2S)-2-azaniumylhept-6-enoate (as L-allylglycine) has been the subject of docking studies to investigate its inhibitory action on various enzymes. For example, it is known to inhibit glutamate (B1630785) decarboxylase, which is crucial for the synthesis of the neurotransmitter GABA. targetmol.commedchemexpress.com Docking simulations can place L-allylglycine into the active site of this enzyme, revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. Visualization tools are then used to analyze these docked poses and interactions. nih.gov

Table 2: Representative Molecular Docking Study Parameters

| Parameter | Description | Example Application for (2S)-2-Azaniumylhept-6-enoate |

|---|---|---|

| Target Protein | The biological macromolecule (e.g., enzyme, receptor) to which the ligand binds. | Glutamate Decarboxylase, Alanine Racemase. |

| Binding Score | A numerical score that estimates the binding affinity between the ligand and the protein. | Lower scores (e.g., in kcal/mol) typically indicate stronger binding. |

| Key Residues | Specific amino acids in the protein's active site that form critical interactions with the ligand. | Pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, catalytic serine or lysine (B10760008) residues. researchgate.net |

| Interaction Types | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges). | Hydrogen bonding between the azanium/carboxylate groups and polar residues; hydrophobic interactions involving the alkyl chain. |

In Silico Assessment of Reaction Mechanisms and Selectivity

Computational methods are invaluable for studying the mechanisms of chemical and biochemical reactions. For enzyme inhibitors like L-allylglycine, this involves modeling how the molecule behaves once inside the enzyme's active site.

L-allylglycine is known to be a mechanism-based inhibitor (or "suicide inhibitor") for certain pyridoxal phosphate (PLP)-dependent enzymes. In silico studies can model the multi-step reaction pathway:

Formation of an initial complex with the PLP cofactor.

Enzyme-catalyzed abstraction of the alpha-proton.

Rearrangement of the double bond to form a reactive intermediate.

Covalent modification of a nucleophilic residue in the active site, leading to irreversible inhibition.

Quantum mechanical calculations can determine the activation energies for each step of this pathway, identifying the rate-limiting step and explaining the molecule's inhibitory potency.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the structure and studying the behavior of molecules in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For (2S)-2-azaniumylhept-6-enoate, a 1H NMR spectrum would clearly show signals for the protons of the vinyl group (C=CH2), the protons along the alkyl chain, and the alpha-proton adjacent to the azanium group. The chemical shifts and coupling constants of these signals can be used to deduce the molecule's conformation in solution.

Furthermore, NMR is a powerful tool for studying ligand-protein interactions. Techniques like saturation transfer difference (STD) NMR can identify which protons of the ligand are in close contact with the protein receptor, providing experimental validation for binding poses predicted by molecular docking.

Table 3: Expected 1H NMR Chemical Shift Ranges for (2S)-2-Azaniumylhept-6-enoate

| Proton Group | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| -CH=CH₂ | ~5.7 - 5.9 | Multiplet |

| -CH=CH₂ | ~5.0 - 5.2 | Multiplet |

| -CH(NH₃⁺)- | ~3.8 - 4.2 | Triplet/Doublet of Doublets |

| -CH₂- (adjacent to C=C) | ~2.2 - 2.5 | Multiplet |

| -CH₂- (chain) | ~1.5 - 2.0 | Multiplet |

Note: Exact chemical shifts are dependent on the solvent and pH.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns upon ionization. For (2S)-2-azaniumylhept-6-enoate, the molecular formula is C7H14NO2+, yielding a predicted exact mass for the molecular ion [M]+.

In a typical mass spectrum, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for α-amino acids involves the neutral loss of the carboxyl group (–COOH) as carbon dioxide (CO2), which has a mass of 44 Da. osti.govresearchgate.net Another characteristic fragmentation is the loss of the entire carboxyl group, resulting in a significant fragment ion. researchgate.net Further fragmentation of the aliphatic chain could also occur, leading to a series of smaller ions.

Predicted Mass Spectrometry Data for (2S)-2-azaniumylhept-6-enoate

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]+ | 144.10 | Molecular Ion |

| [M-COOH]+ | 99.10 | Loss of the carboxyl group |

| [M-H2O]+ | 126.09 | Loss of a water molecule |

Note: The m/z values are predicted and may vary slightly in an experimental setting.

Circular Dichroism for Chiroptical Properties and Stereochemical Purity

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. nih.gov This technique is particularly useful for determining the stereochemical configuration and purity of enantiomers.

For (2S)-2-azaniumylhept-6-enoate, the presence of a chiral center at the α-carbon dictates its chiroptical properties. Based on the (S)-configuration, a positive Cotton effect is generally expected for the n → π* transition of the carboxyl chromophore in L-amino acids (the (S)-enantiomer for most proteinogenic amino acids) in the region of 200-220 nm. mdpi.comnih.govnih.gov The magnitude and exact wavelength of the CD signal are influenced by the solvent and the conformation of the molecule. The stereochemical purity of a sample can be assessed by comparing its CD spectrum to that of a pure enantiomer.

Predicted Circular Dichroism Data for (2S)-2-azaniumylhept-6-enoate

| Wavelength (nm) | Predicted Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition |

|---|

Note: The exact wavelength and intensity are predictive and depend on experimental conditions.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. wikipedia.orgnih.gov

For (2S)-2-azaniumylhept-6-enoate, the key functional groups are the ammonium (B1175870) group (NH3+), the carboxylate group (COO-), the aliphatic chain (C-H), and the terminal vinyl group (C=C-H).

Predicted Infrared (IR) and Raman Spectroscopy Data for (2S)-2-azaniumylhept-6-enoate

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Ammonium) | 3000-3300 (broad) | 3000-3300 | Stretching |

| N-H (Ammonium) | 1500-1600 | 1500-1600 | Bending |

| C=O (Carboxylate) | 1550-1610 (strong) | 1400-1440 | Asymmetric Stretch |

| C-O (Carboxylate) | 1400-1440 | ~1420 | Symmetric Stretch |

| C=C (Alkene) | 1640-1680 | 1640-1680 (strong) | Stretching |

| =C-H (Alkene) | 3010-3095 | 3010-3095 | Stretching |

| =C-H (Alkene) | 910-990 | 910-990 | Out-of-plane bend |

| C-H (Aliphatic) | 2850-2960 | 2850-2960 | Stretching |

Note: These are characteristic frequency ranges and the exact positions of the peaks can be influenced by the molecular environment.

The IR spectrum is expected to be dominated by the broad N-H stretching band and the strong asymmetric C=O stretching of the carboxylate. In the Raman spectrum, the C=C stretching of the vinyl group is expected to be a prominent feature. mdpi.comresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Asymmetric Synthetic Routes

The production of enantiomerically pure (2S)-2-azaniumylhept-6-enoate is a critical prerequisite for its application in biological and materials contexts. Future research will pivot away from classical, often stoichiometric, synthetic methods towards more efficient and environmentally benign catalytic strategies. The focus will be on minimizing waste, reducing energy consumption, and maximizing atomic economy.

Key research thrusts will include:

Biocatalytic Approaches: The use of engineered enzymes, such as aminotransferases or ammonia lyases, presents a highly sustainable route. Directed evolution could be employed to tailor enzyme active sites for high specificity towards precursors of (2S)-2-azaniumylhept-6-enoate, enabling synthesis in aqueous media under mild conditions.

Asymmetric Phase-Transfer Catalysis: The development of novel chiral phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) Schiff base esters with 7-halo-1-heptene offers a scalable and efficient pathway. Research will focus on designing catalysts that provide high enantioselectivity (>99% ee) and can be recycled effectively.

Transition-Metal-Catalyzed Asymmetric Allylation: Exploration of catalytic systems, for instance using iridium or rhodium complexes with chiral ligands, for the asymmetric allylation of nucleophilic glycine equivalents. This approach could provide direct access to the target compound with high stereocontrol.

A comparative overview of potential future synthetic strategies is presented below.

| Synthesis Strategy | Catalyst Type | Key Advantages | Potential Challenges |

| Biocatalysis | Engineered Transaminase | High enantioselectivity, mild reaction conditions, aqueous solvent | Substrate scope limitations, enzyme stability |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | Scalability, operational simplicity, low catalyst loading | Optimization of reaction parameters, catalyst recycling |

| Asymmetric Allylation | Chiral Iridium-Phosphine Complex | High turnover numbers, excellent stereocontrol | Cost of precious metal catalysts, ligand sensitivity |

Exploration of Novel Applications in Bio-Inspired Materials Science

The terminal double bond in (2S)-2-azaniumylhept-6-enoate is a versatile functional group for polymer synthesis and material functionalization. Future research will harness this reactivity to create advanced, bio-inspired materials with programmed properties.

Emerging opportunities include:

Peptide-Based Hydrogels: Site-specific incorporation of (2S)-2-azaniumylhept-6-enoate into peptide sequences would allow for covalent cross-linking via thiol-ene "click" chemistry or ring-opening metathesis polymerization (ROMP). This enables the formation of hydrogels with tunable mechanical properties, degradation profiles, and cell-adhesive characteristics for applications in tissue engineering and drug delivery.

Functionalized Biomaterial Surfaces: The alkene side chain can be used to graft polymers or bioactive molecules onto surfaces through photo-initiated radical reactions. This could be used to create antimicrobial surfaces, biocompatible coatings for medical implants, or biosensors.

Self-Assembling Polypeptides: The synthesis of polypeptides composed entirely of (2S)-2-azaniumylhept-6-enoate could lead to novel polymeric materials. The pendant alkene groups could be post-synthetically modified to introduce a wide range of functionalities, creating materials with unique optical, electronic, or catalytic properties.

| Material Application | Key Chemical Reaction | Resulting Material Property | Potential Use Case |

| Hydrogel Formation | Thiol-Ene Coupling | Tunable stiffness, biodegradability | 3D cell culture scaffolds |

| Surface Modification | Photo-initiated Radical Polymerization | Covalent attachment, high graft density | Antimicrobial coatings |

| Novel Polymers | Olefin Metathesis | High molecular weight polymers | Advanced functional plastics |

Integration with Advanced Synthetic Biology and Genetic Engineering Tools

A significant frontier is the site-specific incorporation of (2S)-2-azaniumylhept-6-enoate into proteins in living organisms using genetic code expansion. nih.gov This would enable the production of proteins with novel functionalities.

The primary research objectives in this area are:

Engineering an Orthogonal Aminoacyl-tRNA Synthetase: The central challenge is to develop a mutant aminoacyl-tRNA synthetase (aaRS) that specifically recognizes (2S)-2-azaniumylhept-6-enoate and charges it onto an orthogonal suppressor tRNA. This will involve high-throughput screening of large libraries of aaRS variants.

In-Protein Polymerization: Once incorporated into a protein scaffold, the alkene side chains of multiple (2S)-2-azaniumylhept-6-enoate residues could be cross-linked in situ using olefin metathesis. This could be used to create stabilized protein structures, enzyme-polymer conjugates, or living materials.

Bio-orthogonal Labeling: The terminal alkene serves as a bio-orthogonal handle for specific labeling of proteins with fluorescent probes, affinity tags, or drug molecules inside living cells, allowing for precise imaging and functional studies.

Creation of High-Throughput Screening Methodologies for Functional Discovery

To accelerate the discovery of novel functions for proteins containing (2S)-2-azaniumylhept-6-enoate, the development of high-throughput screening (HTS) platforms is essential. nih.govacs.orgnih.gov These platforms will enable the rapid evaluation of large libraries of protein variants.

Future HTS methodologies will likely involve:

Fluorescence-Activated Cell Sorting (FACS)-Based Screens: E. coli or yeast cells engineered to express a library of protein variants containing the unnatural amino acid can be screened for desired functions, such as enhanced catalytic activity or binding to a specific target. acs.orgnih.gov Cells exhibiting the desired phenotype can be isolated using FACS.

Microfluidic Screening Platforms: Droplet-based microfluidics can be used to perform millions of individual enzymatic assays in parallel. This would allow for the ultra-high-throughput screening of enzyme libraries containing (2S)-2-azaniumylhept-6-enoate for improved catalytic efficiency or novel substrate specificity.

Phage Display with Covalent Selection: Phage display libraries where the terminal alkene of (2S)-2-azaniumylhept-6-enoate is used to form a covalent bond with a target molecule could enable the selection of high-affinity binders for diagnostic or therapeutic applications.

| Screening Method | Throughput | Key Advantage | Application Example |

| FACS | 10^6 - 10^8 cells/day | In vivo screening, direct link between genotype and phenotype | Directed evolution of enzymes |

| Microfluidics | >10^6 assays/day | Low reagent consumption, quantitative measurements | Screening for novel enzyme activity |

| Phage Display | 10^9 - 10^12 variants | High library diversity, selection for binding affinity | Discovery of therapeutic peptides |

Q & A

Q. What are the critical considerations for synthesizing (2S)-2-azaniumylhept-6-enoate with high enantiomeric purity?

Methodological Answer: Synthesis must align with stereochemical control principles. Use chiral catalysts (e.g., Sharpless epoxidation derivatives) to preserve the (2S) configuration. Monitor reaction progress via chiral HPLC or polarimetry to validate enantiomeric excess (>99%). Consider solvent polarity and temperature gradients to minimize racemization during purification .

Q. How can spectroscopic techniques resolve ambiguities in characterizing the compound’s unsaturated hept-6-enoate backbone?

Methodological Answer: Combine -NMR (to confirm alkene geometry via coupling constants) and -NMR (to identify carbonyl and ammonium groups). Use 2D-COSY to resolve overlapping signals in the aliphatic chain. IR spectroscopy validates the zwitterionic nature (broad N–H stretch at 2500–3000 cm) .

Q. What theoretical frameworks guide the study of (2S)-2-azaniumylhept-6-enoate’s biological interactions?

Methodological Answer: Link research to enzyme-substrate interaction models (e.g., lock-and-key theory for chiral recognition) or molecular dynamics simulations to predict binding affinities. Prioritize hypotheses based on the compound’s structural analogs (e.g., α-amino acids) .

Advanced Research Questions

Q. How do contradictory data on the compound’s solubility in aqueous vs. organic phases inform experimental design?

Methodological Answer: Conduct phase-partitioning experiments using shake-flask methods with varying pH (3–9) and ionic strengths. Apply the Hansen solubility parameters to reconcile discrepancies. Use UV-Vis spectroscopy to quantify solubility limits and validate with computational COSMO-RS models .

Q. What advanced chromatographic methods optimize separation of (2S)-2-azaniumylhept-6-enoate from its diastereomers?

Methodological Answer: Employ supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimize mobile phase composition (CO/methanol with 0.1% trifluoroacetic acid) to enhance resolution. Validate via mass spectrometry coupled with ion mobility .

Q. How can mechanistic studies clarify the compound’s role in non-ribosomal peptide synthetase (NRPS) pathways?

Methodological Answer: Use isotopic labeling (e.g., -ammonium) to trace incorporation into peptide products. Perform kinetic assays with purified NRPS enzymes, monitoring ATP consumption via luminescence. Cross-reference with X-ray crystallography of enzyme-cofactor complexes .

Q. What strategies address conflicting results in the compound’s stability under oxidative stress?

Methodological Answer: Design accelerated stability studies under controlled O partial pressures. Apply Arrhenius kinetics to extrapolate degradation rates. Use LC-MS/MS to identify degradation products (e.g., oxidized alkene derivatives) and refine protective excipients (e.g., antioxidants like BHT) .

Theoretical and Methodological Integration

Q. How can ontological frameworks resolve ambiguities in the compound’s environmental fate studies?

Methodological Answer: Adopt a systems biology approach to model biodegradation pathways. Use QSAR models to predict ecotoxicity endpoints (e.g., LC for aquatic organisms). Validate with microcosm experiments tracking metabolite persistence via -radiolabeling .

Q. What epistemological principles underpin the design of dose-response studies for (2S)-2-azaniumylhept-6-enoate in cellular assays?

Methodological Answer: Align with Hill’s criteria for causality: test dose linearity, reversibility, and biological plausibility. Use high-content screening (HCS) to capture subcellular effects (e.g., mitochondrial membrane potential). Apply Bayesian statistics to address variability in live-cell imaging data .

Q. How do constructivist paradigms influence the interpretation of its chiral recognition in enzymatic catalysis?

Methodological Answer: Frame results within Kuhn’s paradigm theory, acknowledging that observed enantioselectivity may depend on experimental context (e.g., enzyme source purity). Use counterfactual analysis to compare outcomes across different catalytic conditions (pH, cofactors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.